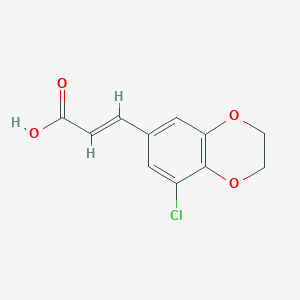

3-(8-氯-2,3-二氢-1,4-苯并二噁英-6-基)丙-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a chlorinated aromatic compound with potential interest in various fields of chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds typically involves strategies that ensure the introduction of the chlorine atom into the aromatic ring, as well as the formation of the carboxylic acid group. Although the exact synthesis method for 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is not detailed in the provided papers, similar compounds are often synthesized using techniques such as electrophilic aromatic substitution for chlorination and various methods for the introduction of the carboxylic group.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is crucial in determining their chemical behavior and properties. The papers provided discuss the use of density functional theory (DFT) calculations to determine the optimized molecular structure and vibrational wavenumbers of related compounds. These studies typically involve the calculation of geometrical parameters and harmonic vibrations, which are then compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo a variety of chemical reactions, including further halogenation, nucleophilic aromatic substitution, and reactions involving the carboxylic acid group. The reactivity of such compounds is often influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of other substituents on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid, are influenced by their molecular structure. The presence of the chlorine atom and the carboxylic acid group affects properties like melting point, boiling point, solubility, and acidity. Theoretical calculations, such as HOMO and LUMO analysis, can provide insights into the electronic properties of the compound, including charge transfer and stability. The NBO analysis can reveal information about hyperconjugative interactions and charge delocalization, which are important for understanding the compound's reactivity and stability . Additionally, the first hyperpolarizability is an important property for nonlinear optical materials, and compounds with high hyperpolarizability are of interest for future studies in this field .

科学研究应用

合成和抗炎活性

- 抗炎特性:研究表明,外消旋 (R,S)-2-(2,3-二氢-1,4-苯并二噁英-6-基)丙酸表现出显着的抗炎特性。该化合物由 2,3-二氢-1,4-苯并二噁英制备,并与其他抗炎剂进行比较,以确定其有效性 (Vazquez, Rosell, & Pujol, 1997).

抗菌和抗真菌剂

- 抗菌潜力:各种研究合成了 2,3-二氢-1,4-苯并二噁英的衍生物,展示了显著的抗菌和抗真菌潜力。这些衍生物包括化合物,如 2-[(4-氯苯基)磺酰氨基]-N-(未/取代-苯基)乙酰胺,它们显示出有希望的抗菌活性,溶血活性低 (Abbasi et al., 2020).

酶抑制

- 脂氧合酶抑制:某些合成的 2,3-二氢-1,4-苯并二噁英衍生物,如 N-取代苯磺酰胺衍生物,已被发现对脂氧合酶酶表现出抑制活性,表明在治疗炎症相关疾病中具有潜在应用 (Abbasi et al., 2017).

药物合成中的生物催化

- 治疗剂的手性合成子:发现来自粪肠碱杆菌亚种副粪肠碱杆菌的酰胺酶在生产对映体纯的 2,3-二氢-1,4-苯并二噁英-2-羧酸方面非常有效,2,3-二氢-1,4-苯并二噁英-2-羧酸是合成治疗剂(如 (S)-多沙唑嗪甲磺酸盐等)的宝贵手性合成子。与传统合成相比,这种生物催化方法提供了一种更有效的方法 (Mishra, Kaur, Sharma, & Jolly, 2016).

抗惊厥活性

- 治疗癫痫的潜力:基于 1-(2,3-二氢-1,4-苯并二噁英-6-基)-环戊烷-1-羧酸的化合物,如氨基酰胺和氨基酯,已显示出抗惊厥活性,表明在治疗癫痫发作障碍中具有潜在应用 (Arustamyan et al., 2019).

抗糖尿病剂

- α-葡萄糖苷酶抑制:已经合成并评估了 2,3-二氢-1,4-苯并二噁英的新衍生物的抗糖尿病潜力,特别是通过抑制 α-葡萄糖苷酶。这表明在 2 型糖尿病管理中具有潜在应用 (Abbasi et al., 2023).

未来方向

The future directions for research on “3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid” could include further exploration of its potential antibacterial properties . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

作用机制

Target of Action

Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have been studied for their potential as α- and β- adrenergic antagonists .

Mode of Action

It is known that adrenergic antagonists work by blocking the effects of adrenaline on specific adrenergic receptors, thereby altering the neurotransmission process .

Biochemical Pathways

Adrenergic antagonists generally affect the adrenergic signaling pathway, which plays a crucial role in the cardiovascular system, the metabolic system, and the central nervous system .

属性

IUPAC Name |

(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDFDEZJZXAHBU-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

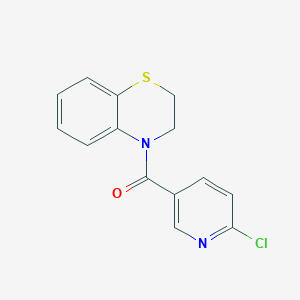

![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)

![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

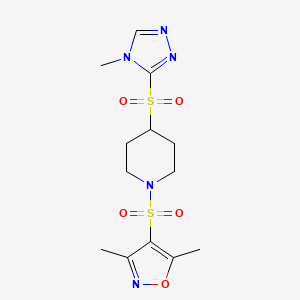

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

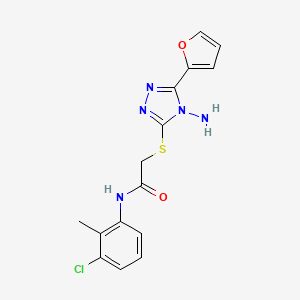

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)